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Compound of Interest

Compound Name: 1,2-Epoxypentane

Cat. No.: B089766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and physical

properties of 1,2-Epoxypentane (CAS No. 1003-14-1). Due to the limited availability of direct

experimental data for some core thermodynamic properties, this document details established

experimental and computational methodologies for their determination, drawing upon

established protocols for similar epoxide compounds.

Physicochemical Properties of 1,2-Epoxypentane
Quantitative data for the physical properties of 1,2-Epoxypentane are summarized in the

tables below. These values have been compiled from various chemical and safety data

sources.

Table 1: General and Physical Properties of 1,2-Epoxypentane
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Property Value Source(s)

Molecular Formula C₅H₁₀O [1]

Molecular Weight 86.13 g/mol [1]

Appearance
Colorless to almost colorless

clear liquid
[2]

Boiling Point 89-90 °C at 750 mmHg [1]

Density 0.83 g/mL at 25 °C [1]

Refractive Index n20/D 1.396 [1]

Flash Point -5 °C (23 °F) - closed cup [1]

Water Solubility 23 g/L at 20 °C [2]

Table 2: Vapor Pressure of 1,2-Epoxypentane

Temperature (°C) Pressure (mmHg) Pressure (hPa) Source(s)

20 52.5 70 [2]

25 57.0 - [3]

Core Thermodynamic Properties: Experimental
Determination and Computational Estimation
Direct experimental values for the enthalpy of formation (ΔHf°), standard entropy (S°), and heat

capacity (Cp) of 1,2-Epoxypentane are not readily available in the reviewed literature.

However, established experimental and computational methods can be employed to determine

these crucial parameters.

Experimental Protocols
The gas-phase enthalpy of formation can be determined by measuring the condensed-phase

heat of reduction of the epoxide to the corresponding alcohol, followed by a determination of

the heat of vaporization.[4]
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Experimental Workflow for Enthalpy of Formation

Reaction Calorimetry (Condensed Phase) Ebulliometry (Heat of Vaporization)

Gas-Phase Enthalpy of Formation Calculation

React 1,2-Epoxypentane (liquid) with LiEt3BH in Triglyme

Measure Enthalpy of Reaction (ΔHr1)

Calculate Condensed-Phase Heat of Reduction (ΔHred) = ΔHr1 - ΔHr2

Dissolve 1-Pentanol (liquid) in the same reaction medium

Measure Enthalpy of Reaction (ΔHr2)

Calculate Gas-Phase Heat of Reduction
ΔHred(g) = ΔHred(cond) + ΔHv(epoxide) - ΔHv(alcohol)

Measure Boiling Point of 1,2-Epoxypentane at various pressures

Fit data to Clausius-Clapeyron equation

Calculate Heat of Vaporization (ΔHv)

Obtain Literature Value for ΔHf°(g) of 1-Pentanol

Calculate ΔHf°(g) of 1,2-Epoxypentane
ΔHf°(g, epoxide) = ΔHf°(g, alcohol) + ΔHred(g)

Click to download full resolution via product page

Caption: Workflow for determining the gas-phase enthalpy of formation.
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Detailed Methodology:

Reaction Calorimetry:

A solution of lithium triethylborohydride (LiEt₃BH) in triethylene glycol dimethyl ether

(triglyme) is placed in a reaction calorimeter maintained at a constant temperature (e.g.,

25.1 °C).[4]

A known amount of pure liquid 1,2-Epoxypentane is introduced, and the enthalpy of the

reduction reaction to form the lithium salt of 1-pentanol is measured (ΔHr1).[4]

In a separate experiment, a known amount of pure liquid 1-pentanol is added to the same

reaction medium, and the enthalpy of its reaction to form the same solvated lithium salt is

measured (ΔHr2).[4]

The condensed-phase heat of reduction (ΔHred) is the difference between these two

values (ΔHr1 - ΔHr2).[4]

Ebulliometry:

The boiling point of 1,2-Epoxypentane is measured at various pressures using an

ebulliometer.

The data are fitted to the Clausius-Clapeyron equation to determine the heat of

vaporization (ΔHv) at a standard temperature.

The heat capacity and, subsequently, the standard entropy of 1,2-Epoxypentane can be

determined using calorimetric methods.

Heat Capacity (Cp): Differential Scanning Calorimetry (DSC) can be used to measure the

heat capacity of 1,2-Epoxypentane in the liquid phase as a function of temperature. The

sample is subjected to a controlled temperature program, and the heat flow required to

change its temperature is compared to that of a known standard.

Standard Entropy (S°): The standard entropy can be determined by measuring the heat

capacity from near absolute zero to the standard temperature (298.15 K) and integrating
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Cp/T with respect to T. This requires adiabatic calorimetry measurements at low

temperatures.

Computational Approaches
In the absence of experimental data, computational chemistry provides a powerful tool for

estimating the thermodynamic properties of 1,2-Epoxypentane.

Logical Relationship of Computational Methods
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Ab Initio / DFT Methods Group Contribution Methods (GCM)

Molecular Structure of
1,2-Epoxypentane

Solve Schrödinger Equation Approximations Deconstruct Molecule into Functional Groups

Calculate Electronic Energy (E)Frequency Calculation

Estimated Enthalpy of Formation (ΔHf°)

Zero-Point Vibrational Energy (ZPVE)
and Thermal Corrections (Htrans, Hrot, Hvib)

Sum Pre-defined Group Enthalpy Values

Click to download full resolution via product page

Caption: Computational approaches for estimating the enthalpy of formation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate

the electronic structure of molecules.
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Methodology: The geometry of the 1,2-Epoxypentane molecule is optimized to find its

lowest energy conformation. A frequency calculation is then performed at the optimized

geometry.

Outputs: From these calculations, the electronic energy (E), zero-point vibrational energy

(ZPVE), and thermal corrections to enthalpy can be obtained. The gas-phase enthalpy of

formation can then be calculated using an appropriate isodesmic or atomization reaction

scheme.

Group contribution methods are empirical estimation techniques that calculate thermodynamic

properties by summing the contributions of the individual functional groups that constitute the

molecule.

Methodology: The 1,2-Epoxypentane molecule is broken down into its constituent groups

(e.g., -CH₃, -CH₂-, and the epoxy ring group).

Calculation: The standard enthalpy of formation is estimated by summing the predefined

enthalpy values for each group. The Joback method is a well-known example of a group

contribution method for estimating various thermodynamic properties.[5]

Signaling Pathways and Reactivity
As a simple epoxide, 1,2-Epoxypentane is not known to be involved in specific biological

signaling pathways. Its primary relevance in a biological context is its reactivity as an

electrophile, which can lead to reactions with nucleophilic biomolecules. This reactivity is a

general characteristic of epoxides and is the basis for their use as chemical intermediates and

their potential toxicity.

Conclusion
This guide provides a summary of the known physical properties of 1,2-Epoxypentane and

outlines the established experimental and computational methodologies for determining its core

thermodynamic properties. For researchers and professionals in drug development and other

scientific fields, the detailed protocols for reaction calorimetry, ebulliometry, and computational

modeling serve as a practical framework for obtaining the necessary thermodynamic data for

this compound. The provided workflows and diagrams offer a clear visual representation of the

steps involved in these determinations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b089766?utm_src=pdf-body
https://www.benchchem.com/product/b089766?utm_src=pdf-body
https://en.wikipedia.org/wiki/Group-contribution_method
https://www.benchchem.com/product/b089766?utm_src=pdf-body
https://www.benchchem.com/product/b089766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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